Mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in vitro
Mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine
Authored by: A Senior Application Scientist
Preamble: Deconstructing a Multifaceted Molecule
The compound (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine presents a fascinating case for mechanistic investigation. Its structure is a composite of two pharmacologically significant moieties: the rigid, bicyclic quinuclidine core and the substituted benzylamine group. The quinuclidine scaffold is a well-established constituent in compounds targeting the cholinergic system, including muscarinic and nicotinic receptors, as well as cholinesterases[1][2][3]. Furthermore, derivatives of this scaffold have demonstrated a broad range of biological activities, including antimicrobial and antiparasitic effects[1][4]. On the other hand, the 4-methoxybenzylamine structure is a known intermediate in the synthesis of various therapeutic agents, from cardiac depressants to anticancer drugs[5][6].
This guide provides a comprehensive, technically-grounded framework for the in vitro characterization of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine. We will proceed with a logical, stepwise approach, beginning with broad-spectrum screening to identify primary targets and progressively narrowing our focus to detailed mechanistic studies. The experimental design emphasizes robustness and self-validation, ensuring the generation of reliable and interpretable data for researchers in drug discovery and development.
Part 1: Primary Target Identification - A Broad Net Approach
Given the diverse potential activities suggested by the compound's structure, the initial phase of investigation should involve a broad panel of assays to identify the most probable molecular targets. This "target fishing" expedition is crucial for directing subsequent, more focused research efforts.
Cholinergic System Profiling
The quinuclidine core strongly suggests a potential interaction with components of the cholinergic system. A primary screen should therefore assess the compound's affinity for and functional effect on major cholinergic targets.
1.1.1. Radioligand Binding Assays
Radioligand binding assays are a high-throughput and sensitive method to determine the affinity of a compound for a specific receptor.
Table 1: Recommended Primary Cholinergic Receptor Binding Screen
| Target | Radioligand | Tissue/Cell Source | Purpose |
| Muscarinic Receptors (M1-M5 subtypes) | [³H]-N-methylscopolamine ([³H]-NMS) | CHO or HEK293 cells expressing individual human receptor subtypes | Determine affinity for muscarinic receptors. |
| Nicotinic Receptors (α7 subtype) | [³H]-α-Bungarotoxin | GH4C1 cells or membranes from cells expressing the human α7 nAChR | Assess affinity for a key neuronal nicotinic receptor. |
| Nicotinic Receptors (α4β2 subtype) | [³H]-Epibatidine | Membranes from cells expressing human α4β2 nAChRs | Evaluate affinity for a prevalent CNS nicotinic receptor subtype. |
Experimental Protocol: Radioligand Binding Assay (General)
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Preparation of Membranes: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
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Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.
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Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
1.1.2. Cholinesterase Inhibition Assay
To assess the potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a colorimetric assay based on Ellman's reagent is recommended[2].
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
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Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
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Assay Procedure: In a 96-well plate, add the enzyme solution and a range of concentrations of the test compound. After a pre-incubation period, initiate the reaction by adding the substrate and DTNB.
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Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
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Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the concentration-response curve.
Broad-Spectrum Kinase and GPCR Screening
To explore potential off-target effects or novel mechanisms of action, a broader screen against a panel of kinases and G-protein coupled receptors (GPCRs) is advisable. Several commercial services offer such profiling.
Part 2: Detailed Mechanistic Characterization
Based on the results of the primary screening, the subsequent phase will involve a deep dive into the mechanism of action at the identified target(s). Assuming, for the purpose of this guide, that the primary screening reveals significant activity at a specific muscarinic receptor subtype (e.g., M3), the following detailed studies would be warranted.
Functional Characterization at the M3 Muscarinic Receptor
2.1.1. Second Messenger Assays
Activation of the M3 receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i).
Experimental Protocol: Inositol Phosphate Accumulation Assay
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Cell Culture and Labeling: Culture CHO or HEK293 cells expressing the human M3 receptor. Label the cells by incubating them with [³H]-myo-inositol overnight.
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Compound Treatment: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase). Treat the cells with a range of concentrations of the test compound.
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Extraction of Inositol Phosphates: Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.
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Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
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Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response.
Experimental Protocol: Intracellular Calcium Mobilization Assay
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Cell Culture and Dye Loading: Culture cells expressing the M3 receptor on black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add a range of concentrations of the test compound to the wells.
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Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
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Data Analysis: Determine the EC50 or IC50 from the concentration-response curve.
Diagram 1: M3 Muscarinic Receptor Signaling Pathway
Caption: Simplified M3 muscarinic receptor signaling cascade.
Electrophysiological Characterization
Patch-clamp electrophysiology can provide detailed information about the effect of the compound on ion channels that may be modulated by the M3 receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
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Cell Preparation: Use individual cells expressing the M3 receptor.
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Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).
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Compound Application: Apply the test compound via a perfusion system.
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Data Acquisition and Analysis: Record changes in membrane potential or ion currents in response to the compound. This can reveal whether the compound acts as an agonist, antagonist, or modulator of ion channel activity.
Part 3: Antimicrobial and Antiparasitic Screening
Given the known activities of quinuclidine derivatives, it is prudent to investigate the antimicrobial and antiparasitic potential of the compound.
Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
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Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
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Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate.
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Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate under appropriate conditions.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[1].
Diagram 2: Workflow for MIC Determination
Caption: Stepwise workflow for determining the Minimum Inhibitory Concentration.
Antiparasitic Activity Screening
Assays against parasites such as Leishmania spp. or Trypanosoma cruzi could reveal further therapeutic potential. Initial screening would involve determining the compound's effect on parasite viability in culture[4][7]. If activity is observed, further studies could investigate inhibition of specific parasitic enzymes like squalene synthase[4][7].
Data Summary and Interpretation
The culmination of these in vitro studies will provide a comprehensive profile of the mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine.
Table 2: Example Data Summary Table
| Assay | Target/Organism | Result (e.g., Ki, EC50, MIC) | Interpretation |
| Radioligand Binding | M3 Muscarinic Receptor | Ki = 50 nM | High affinity for the M3 receptor. |
| Calcium Mobilization | M3 Muscarinic Receptor | EC50 = 200 nM | Agonist activity at the M3 receptor. |
| Cholinesterase Inhibition | AChE | IC50 > 10 µM | No significant inhibition of AChE. |
| MIC Assay | S. aureus | MIC = 16 µg/mL | Moderate antibacterial activity. |
A thorough analysis of this data will illuminate the primary mechanism of action, identify any polypharmacology, and guide future preclinical development, including in vivo efficacy and safety studies. This structured, in-depth approach ensures a robust and scientifically sound characterization of this novel chemical entity.
References
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Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. Available at: [Link]
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Quinuclidine Derivatives as Potential Antiparasitics. PMC. Available at: [Link]
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Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. PubMed. Available at: [Link]
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Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives. ASM Journals. Available at: [Link]
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Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect. Available at: [Link]
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The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. DU Organics. Available at: [Link]
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